molecular formula C10H16N2OS B7873672 (S)-2-Amino-3-methyl-N-thiophen-3-ylmethyl-butyramide

(S)-2-Amino-3-methyl-N-thiophen-3-ylmethyl-butyramide

Cat. No.: B7873672
M. Wt: 212.31 g/mol
InChI Key: LGRKXHSLJGBOMC-VIFPVBQESA-N
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Description

(S)-2-Amino-3-methyl-N-thiophen-3-ylmethyl-butyramide is a chiral compound with a specific stereochemistry at the 2-amino position. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and a butyramide moiety, which is a derivative of butyric acid. The presence of the thiophene ring imparts unique electronic properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-methyl-N-thiophen-3-ylmethyl-butyramide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as thiophene, butyric acid, and appropriate amines.

    Formation of the Amide Bond: The butyric acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. This acid chloride is then reacted with the amine to form the butyramide.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a nucleophilic substitution reaction, where the thiophene is reacted with a suitable electrophile to attach it to the butyramide moiety.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-methyl-N-thiophen-3-ylmethyl-butyramide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted derivatives

Scientific Research Applications

(S)-2-Amino-3-methyl-N-thiophen-3-ylmethyl-butyramide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.

    Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-methyl-N-thiophen-3-ylmethyl-butyramide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-3-methyl-N-thiophen-3-ylmethyl-butyramide: The enantiomer of the compound, which may have different biological activities.

    Thiophene derivatives: Compounds containing the thiophene ring, which share similar electronic properties.

    Butyramide derivatives: Compounds containing the butyramide moiety, which may have similar chemical reactivity.

Uniqueness

(S)-2-Amino-3-methyl-N-thiophen-3-ylmethyl-butyramide is unique due to its specific stereochemistry and the combination of the thiophene ring and butyramide moiety. This unique structure imparts distinct electronic and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-(thiophen-3-ylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-7(2)9(11)10(13)12-5-8-3-4-14-6-8/h3-4,6-7,9H,5,11H2,1-2H3,(H,12,13)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRKXHSLJGBOMC-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CSC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1=CSC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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